molecular formula C12H12BrNO B8489246 5-(3-Bromopropoxy)quinoline

5-(3-Bromopropoxy)quinoline

Cat. No. B8489246
M. Wt: 266.13 g/mol
InChI Key: UESZLRYENUEKBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05405843

Procedure details

Following the same procedure as in Example 1-(a), reaction and treatment were carried out using 1.0 g of -hyroxyquinoline, 2.1 g of 1,3-dibromopropane and 0.78 g of t-BuOK as a base, in order to obtain 0.65 g of 5-(3-bromopropoxy)quinoline.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
0.78 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[Br:12][CH2:13][CH2:14][CH2:15]Br.CC([O-:21])(C)C.[K+]>>[Br:12][CH2:13][CH2:14][CH2:15][O:21][C:8]1[CH:7]=[CH:6][CH:5]=[C:4]2[C:9]=1[CH:10]=[CH:11][CH:2]=[N:3]2 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=NC2=CC=CC=C2C=C1
Step Two
Name
Quantity
2.1 g
Type
reactant
Smiles
BrCCCBr
Step Three
Name
Quantity
0.78 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrCCCOC1=C2C=CC=NC2=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.65 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.